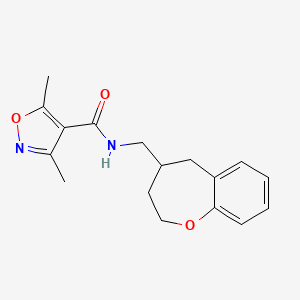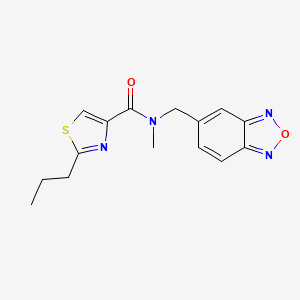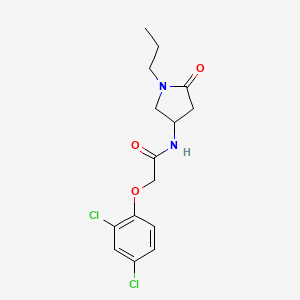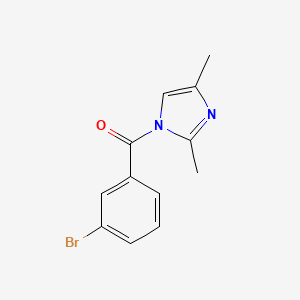![molecular formula C18H24N4OS B5667298 1-cyclopentyl-4-{[methyl(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5667298.png)
1-cyclopentyl-4-{[methyl(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of related compounds involves complex multi-step processes, including cycloadditions, condensations, and selective functional group transformations. For example, the synthesis of highly functionalized pyrrolidines via a one-pot, three-component 1,3-dipolar cycloaddition process offers insight into potential methods for synthesizing complex structures similar to the compound (Garner & Kaniskan, 2005). Such methodologies may be adaptable to create the target compound by carefully choosing appropriate precursors and conditions.
Molecular Structure Analysis
Molecular structure analysis of related compounds, like pyrrolidin-2-ones and pyrimidines, often involves X-ray crystallography to determine the arrangement of atoms and the geometry of the molecule. For instance, studies on pyrrolidinyl-pyrimidines provide insights into the hydrogen-bonding patterns and crystal packing, which could predict the behavior of similar compounds in solid-state forms (Orozco et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with pyrrolidine and pyrimidine moieties include cycloadditions, nucleophilic substitutions, and rearrangements. These reactions are often sensitive to conditions such as temperature, solvent, and catalyst presence, indicating a versatile reactivity profile that could be expected for the compound of interest. The synthesis and reactivity of pyrrolidin-1-yl pyrimidines, for example, show how functional groups in these molecules participate in various chemical transformations (Smolobochkin et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of complex heterocyclic compounds depend on their molecular structure. While specific data on the compound is not available, analogs with pyrrolidine and pyrimidine units often exhibit moderate to low solubility in water and higher solubility in organic solvents. Their stability can be influenced by the presence of functional groups, such as amides and thioethers, which might be relevant for the target compound's physical behavior.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards oxidizing or reducing agents, and participation in hydrogen bonding, can be inferred from studies on similar compounds. For instance, the presence of amino and carbonyl groups in pyrrolidine and pyrimidine derivatives can lead to interactions with acids and bases, affecting their protonation states and solubility (Romo et al., 2015).
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-[[methyl-(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-12-19-15-7-8-24-17(15)18(20-12)21(2)10-13-9-16(23)22(11-13)14-5-3-4-6-14/h7-8,13-14H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNKKBPYABIWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N(C)CC3CC(=O)N(C3)C4CCCC4)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylpyrimidin-2-amine](/img/structure/B5667215.png)
![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)

![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)


![2-[4-(methylthio)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5667252.png)
![1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)


![2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5667272.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-6-methoxy-3-chromanecarboxamide](/img/structure/B5667294.png)

![N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)